Chitin Synthase Inhibition Potency: Scaffold Derivatives Outperform Polyoxin B by 1.8-Fold
Derivatives built on the 5-(piperazin-1-yl)quinolin-2(1H)-one scaffold achieve chitin synthase (CHS) IC₅₀ values that surpass the clinically established peptidyl-nucleoside inhibitor Polyoxin B. Compound 4a (N-4 benzyl-substituted) exhibited an IC₅₀ of 0.10 mM, and compound 4c (N-4 4-fluorobenzyl-substituted) exhibited an IC₅₀ of 0.15 mM, compared with Polyoxin B at 0.18 mM under identical assay conditions [1]. A further five derivatives (4h, 4i, 4j, 4k, 4n) showed moderate inhibition with IC₅₀ values between 0.36 and 0.47 mM [1]. These data establish that the parent scaffold, when appropriately elaborated at the N-4 piperazine position, can generate inhibitors with greater target potency than the natural product benchmark.
| Evidence Dimension | Chitin synthase (CHS) inhibitory potency |
|---|---|
| Target Compound Data | Derivative 4a IC₅₀ = 0.10 mM; Derivative 4c IC₅₀ = 0.15 mM (parent scaffold with N-4 substitution) |
| Comparator Or Baseline | Polyoxin B IC₅₀ = 0.18 mM |
| Quantified Difference | 4a is 1.8-fold more potent than Polyoxin B; 4c is 1.2-fold more potent |
| Conditions | Chitin synthase enzyme inhibition assay; Saccharomyces cerevisiae CHS; pH and temperature not explicitly detailed in abstract |
Why This Matters
Procurement of the parent scaffold enables synthesis of derivatives with demonstrated potency superiority over the most widely cited natural-product CHS inhibitor, directly supporting hit-to-lead campaigns where Polyoxin B serves as the reference standard.
- [1] Ji Q, Deng Q, Li B, Li B, Shen Y. Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. Eur J Med Chem. 2019;180:204-212. doi:10.1016/j.ejmech.2019.07.035. View Source
